
3,4-dihydro-1H-isoquinolin-2-yl-(5-methyl-1H-pyrazol-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dihydro-1H-isoquinolin-2-yl-(5-methyl-1H-pyrazol-3-yl)methanone, also known as DPIPM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3,4-dihydro-1H-isoquinolin-2-yl-(5-methyl-1H-pyrazol-3-yl)methanone is not fully understood. However, it has been suggested that 3,4-dihydro-1H-isoquinolin-2-yl-(5-methyl-1H-pyrazol-3-yl)methanone may exert its biological effects through the inhibition of certain enzymes involved in inflammation and tumor growth. 3,4-dihydro-1H-isoquinolin-2-yl-(5-methyl-1H-pyrazol-3-yl)methanone has also been shown to scavenge reactive oxygen species, which may contribute to its antioxidant properties.
Biochemical and Physiological Effects:
3,4-dihydro-1H-isoquinolin-2-yl-(5-methyl-1H-pyrazol-3-yl)methanone has been found to exhibit anti-inflammatory effects in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS. 3,4-dihydro-1H-isoquinolin-2-yl-(5-methyl-1H-pyrazol-3-yl)methanone has also been found to exhibit antitumor effects in vitro and in vivo. It has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Additionally, 3,4-dihydro-1H-isoquinolin-2-yl-(5-methyl-1H-pyrazol-3-yl)methanone has been found to exhibit antioxidant effects, which may be beneficial in the prevention of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3,4-dihydro-1H-isoquinolin-2-yl-(5-methyl-1H-pyrazol-3-yl)methanone has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield and purity. 3,4-dihydro-1H-isoquinolin-2-yl-(5-methyl-1H-pyrazol-3-yl)methanone is also stable under a wide range of conditions, which makes it suitable for use in various biological assays. However, 3,4-dihydro-1H-isoquinolin-2-yl-(5-methyl-1H-pyrazol-3-yl)methanone has some limitations. It is not water-soluble, which may limit its use in certain biological assays. Additionally, the mechanism of action of 3,4-dihydro-1H-isoquinolin-2-yl-(5-methyl-1H-pyrazol-3-yl)methanone is not fully understood, which may make it difficult to interpret the results of experiments.
Orientations Futures
There are several potential future directions for research on 3,4-dihydro-1H-isoquinolin-2-yl-(5-methyl-1H-pyrazol-3-yl)methanone. One area of interest is the development of 3,4-dihydro-1H-isoquinolin-2-yl-(5-methyl-1H-pyrazol-3-yl)methanone-based fluorescent probes for the detection of metal ions in biological systems. Another potential direction is the synthesis of 3,4-dihydro-1H-isoquinolin-2-yl-(5-methyl-1H-pyrazol-3-yl)methanone derivatives with improved biological activity. Additionally, further studies are needed to fully elucidate the mechanism of action of 3,4-dihydro-1H-isoquinolin-2-yl-(5-methyl-1H-pyrazol-3-yl)methanone and its potential applications in various fields of scientific research.
In conclusion, 3,4-dihydro-1H-isoquinolin-2-yl-(5-methyl-1H-pyrazol-3-yl)methanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3,4-dihydro-1H-isoquinolin-2-yl-(5-methyl-1H-pyrazol-3-yl)methanone have been discussed in this paper. Further research is needed to fully understand the potential of 3,4-dihydro-1H-isoquinolin-2-yl-(5-methyl-1H-pyrazol-3-yl)methanone in various fields of scientific research.
Méthodes De Synthèse
3,4-dihydro-1H-isoquinolin-2-yl-(5-methyl-1H-pyrazol-3-yl)methanone can be synthesized through a multistep process that involves the reaction of 2-chloro-3,4-dihydroisoquinoline with 5-methyl-3-pyrazolecarboxaldehyde. The resulting product is then subjected to a reduction reaction using sodium borohydride to obtain 3,4-dihydro-1H-isoquinolin-2-yl-(5-methyl-1H-pyrazol-3-yl)methanone. The synthesis of 3,4-dihydro-1H-isoquinolin-2-yl-(5-methyl-1H-pyrazol-3-yl)methanone has been optimized to achieve a high yield and purity.
Applications De Recherche Scientifique
3,4-dihydro-1H-isoquinolin-2-yl-(5-methyl-1H-pyrazol-3-yl)methanone has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, antitumor, and antioxidant properties. 3,4-dihydro-1H-isoquinolin-2-yl-(5-methyl-1H-pyrazol-3-yl)methanone has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, 3,4-dihydro-1H-isoquinolin-2-yl-(5-methyl-1H-pyrazol-3-yl)methanone has been used as a building block for the synthesis of other compounds with potential biological activity.
Propriétés
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(5-methyl-1H-pyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-10-8-13(16-15-10)14(18)17-7-6-11-4-2-3-5-12(11)9-17/h2-5,8H,6-7,9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLESOQNMNFGTQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49730632 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3,4-dihydro-1H-isoquinolin-2-yl-(5-methyl-1H-pyrazol-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[2-(Phenylcarbamoyl)phenoxy]methyl]benzoic acid](/img/structure/B7478892.png)
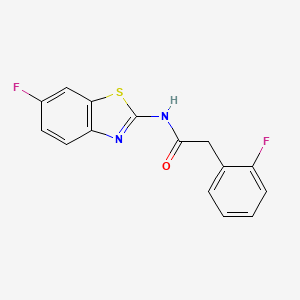
![1-Pyridin-2-yl-4-{[4-(2-thienyl)-1,3-thiazol-5-yl]acetyl}piperazine](/img/structure/B7478917.png)
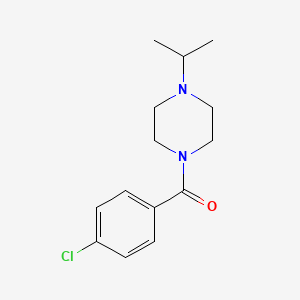
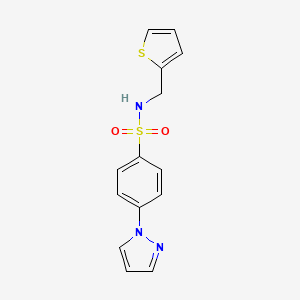
![1-{[2-Methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetyl}-4-pyridin-2-ylpiperazine](/img/structure/B7478934.png)
![N-(4-chlorophenyl)-1-{[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperidine-3-carboxamide](/img/structure/B7478940.png)

![5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-3,4-diphenyl-1H-pyridazin-6-one](/img/structure/B7478956.png)
![N-{3-[benzyl(methyl)amino]propyl}-3-(4-chlorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B7478964.png)
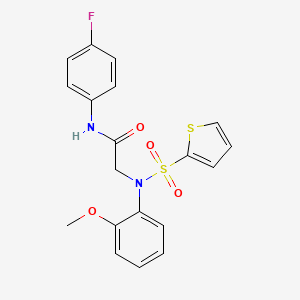
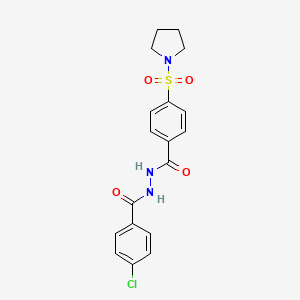

![1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B7478982.png)